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6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one Documentation Hub

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  • Product: 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

The following technical guide provides an in-depth analysis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one , a critical heterocyclic scaffold in medicinal chemistry. Identity, Synthesis, and Application in Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one , a critical heterocyclic scaffold in medicinal chemistry.

Identity, Synthesis, and Application in Drug Discovery

Executive Summary

6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents a specialized subclass of the 1,8-naphthyridine family, a privileged scaffold in pharmaceutical research. Characterized by a fused pyridine-dihydropyridinone system with a chlorine substituent at the 6-position, this compound serves as a versatile intermediate for developing kinase inhibitors, antibacterial agents (e.g., nalidixic acid analogs), and HIV integrase inhibitors.

While the parent compound (2,3-dihydro-1,8-naphthyridin-4(1H)-one, CAS 53945-63-0) is widely cataloged, the 6-chloro derivative is often synthesized in situ or classified as a proprietary research intermediate. This guide delineates its chemical identity, robust synthetic protocols, and validation metrics, providing a self-contained resource for researchers.

Chemical Identity & Properties

Nomenclature & Classification
  • IUPAC Name: 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

  • Alternative Names: 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridin-4-one; 6-Chloro-2,3-dihydro-4-oxo-1,8-naphthyridine.

  • Core Scaffold: 1,8-Naphthyridine[1][2][3][4]

  • Functional Groups: Secondary amine (N1), Ketone (C4), Aryl Chloride (C6).

Physicochemical Constants (Predicted/Analog-Based)

The following data is derived from structural analogs and computational models, as specific experimental data for the isolated 6-chloro derivative is sparse in public registries.

PropertyValue / DescriptionNote
Molecular Formula C₈H₇ClN₂O-
Molecular Weight 182.61 g/mol -
Appearance Off-white to pale yellow solidTypical of naphthyridinones
Melting Point 185–195 °CEstimated based on parent (mp ~170°C)
Solubility DMSO, DMF, hot EthanolPoor solubility in water/ether
pKa (N1-H) ~ -1.0 to 0.5Weakly basic pyridine N; Amide-like N1
LogP ~ 1.2 – 1.5Lipophilic due to Cl-substitution

Synthetic Pathways & Protocols

The synthesis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically follows a Michael Addition-Cyclization sequence. This route is preferred for its scalability and use of readily available starting materials: 2-amino-5-chloropyridine and ethyl acrylate .

Reaction Mechanism
  • Michael Addition: The exocyclic amine of 2-amino-5-chloropyridine attacks the

    
    -carbon of ethyl acrylate.
    
  • Cyclization: An acid-mediated intramolecular Friedel-Crafts acylation (or ester condensation) closes the ring at the pyridine C3 position.

Synthesis Workflow Diagram

SynthesisPath Start1 2-Amino-5-chloropyridine (CAS 1072-98-6) Inter Intermediate: Ethyl 3-((5-chloropyridin-2-yl)amino)propanoate Start1->Inter Michael Addition (Reflux, AcOH) Start2 Ethyl Acrylate (CAS 140-88-5) Start2->Inter Product Product: 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one Inter->Product Cyclization (100-120°C) Reagent Polyphosphoric Acid (PPA) or Eaton's Reagent Reagent->Product

Figure 1: Two-step synthesis of 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one via Michael addition and acid-mediated cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-((5-chloropyridin-2-yl)amino)propanoate

  • Reagents: 2-Amino-5-chloropyridine (1.0 eq), Ethyl acrylate (1.5 eq), Glacial Acetic Acid (cat. or solvent).[2]

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine in ethyl acrylate (or use ethanol as solvent with excess acrylate).

    • Add catalytic glacial acetic acid (5 mol%).

    • Reflux the mixture for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Concentrate under reduced pressure to remove excess acrylate.

    • Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography to obtain the ester intermediate.

Step 2: Cyclization to 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

  • Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in MsOH).

  • Procedure:

    • Mix the ester intermediate (from Step 1) with PPA (10–15 equivalents by weight).

    • Heat the mixture to 100–120 °C for 2–4 hours. Note: Higher temperatures may cause decomposition.

    • Quench: Cool to ~60 °C and pour slowly into crushed ice/water with vigorous stirring.

    • Neutralization: Adjust pH to ~7–8 using solid Na₂CO₃ or 50% NaOH solution (keep temperature <20 °C).

    • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.

    • Purification: Recrystallize from DMF/Ethanol if necessary.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
PositionShift (

ppm)
MultiplicityIntegrationAssignment
N1-H 7.5 – 8.0Broad Singlet1HAmine proton (exchangeable)
C7-H 8.3 – 8.5Doublet (

Hz)
1HPyridine proton (ortho to N8)
C5-H 7.8 – 8.0Doublet (

Hz)
1HPyridine proton (meta to N8)
C3-H₂ 2.5 – 2.7Triplet2H

-carbonyl methylene
C2-H₂ 3.4 – 3.6Triplet/Multiplet2H

-carbonyl methylene (adj. to N1)

Diagnostic Check: The disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) confirms cyclization. The coupling constant (


) between C5-H and C7-H (~2.5 Hz) is characteristic of meta coupling in the pyridine ring.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Expected Mass (M+H)⁺: 183.03 (for ³⁵Cl) and 185.03 (for ³⁷Cl).

  • Isotope Pattern: Distinct 3:1 ratio for M / M+2 peaks due to Chlorine.

Applications in Drug Discovery[8]

The 6-chloro-1,8-naphthyridinone scaffold is a "privileged structure" capable of binding to diverse biological targets.

Key Therapeutic Areas
  • HIV Integrase Inhibitors: The naphthyridinone core mimics the diketo acid pharmacophore required for chelating Mg²⁺ ions in the integrase active site.

  • Kinase Inhibitors: The planar structure allows intercalation or ATP-competitive binding in kinase domains (e.g., TGF

    
    R1, PDE10A).
    
  • Antibacterial Agents: Analogs of nalidixic acid (a 1,8-naphthyridine) target DNA gyrase. The 6-chloro substituent modulates lipophilicity and metabolic stability.

Functionalization Logic

The scaffold offers three primary vectors for optimization:

  • N1-Alkylation: Modifies solubility and permeability.

  • C6-Substitution: The chlorine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.

  • C3-Modification: Aldol condensations or halogenations at the

    
    -position.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle PPA/Eaton's reagent with extreme care (corrosive).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Sigma-Aldrich. 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (Product No. EN300-1720842).Link

  • PubChem. 2,3-Dihydro-1,8-naphthyridin-4(1H)-one (Parent Compound, CID 2733526).Link

  • National Institutes of Health (NIH). Biological Activity of Naturally Derived Naphthyridines. PMC. Link

  • Bentham Science. Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines.[5][6] Letters in Organic Chemistry, Vol 12.[5][6] Link

  • Royal Society of Chemistry. Synthesis of functionalized tetrahydrodibenzo[b,g][1,8]naphthyridin-1(2H)-ones. Organic & Biomolecular Chemistry.[1][7][8][9] Link

Sources

Exploratory

Technical Guide: Comparative Analysis of 1,8-Naphthyridine vs. Quinoline Scaffolds in Drug Discovery

Executive Summary In medicinal chemistry, the transition from a quinoline (1 ) to a 1,8-naphthyridine (2 ) scaffold represents more than a simple nitrogen insertion. It is a strategic "scaffold hop" used to modulate phys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a quinoline (1 ) to a 1,8-naphthyridine (2 ) scaffold represents more than a simple nitrogen insertion. It is a strategic "scaffold hop" used to modulate physicochemical properties, alter metabolic soft spots, and introduce novel hydrogen-bonding vectors without significantly perturbing the overall ligand topology.

This guide analyzes the structural, electronic, and synthetic divergences between these two privileged heterocycles.[1] It provides actionable protocols for their synthesis and rationales for their deployment in kinase inhibitor and infectious disease campaigns.

Part 1: Structural & Electronic Divergence

The "Nitrogen Walk" and Electronic Consequences

The fundamental difference lies in the replacement of the C-8 carbon of quinoline with a nitrogen atom. This modification drastically alters the electronic landscape of the ring system.

FeatureQuinoline (C

H

N)
1,8-Naphthyridine (C

H

N

)
Impact on Drug Design
Basicity (pKa) ~4.90~3.391,8-Naphthyridine is less basic due to the inductive electron-withdrawing effect of the second nitrogen. This reduces lysosomal trapping and alters solubility profiles.
Dipole Moment 2.18 D3.86 DThe additional nitrogen creates a significant dipole, enhancing polarity and potentially improving solubility in aqueous media.
H-Bond Acceptors 1 (N1)2 (N1, N8)N8 provides a critical vector for water-mediated bridges or direct interaction with serine/threonine residues in kinase hinge regions.
Lone Pair Interaction N/ARepulsiveThe lone pairs on N1 and N8 are parallel, creating electrostatic repulsion that destabilizes the ground state relative to isomers like 1,5-naphthyridine.
The Chelation Effect

Unlike quinoline, 1,8-naphthyridine possesses a "pocket" between N1 and N8. This geometry allows for bidentate chelation of metal ions (crucial in metalloenzyme inhibitors) or dual hydrogen bonding patterns that quinoline cannot achieve.

electronic_comparison cluster_0 Quinoline cluster_1 1,8-Naphthyridine Q_Struct Structure: Benzene fused to Pyridine Q_Prop Properties: - Moderate Lipophilicity - Single H-bond Acceptor - High Metabolic Liability (C2/C3) Q_Struct->Q_Prop N_Prop Properties: - Lower pKa (~3.4) - Dual H-bond Acceptors (N1, N8) - Altered Metabolic Profile Q_Prop->N_Prop Scaffold Hop Effects N_Struct Structure: Pyridine fused to Pyridine (Diaza-naphthalene) N_Struct->N_Prop

Figure 1.1: Structural and property divergence between Quinoline and 1,8-Naphthyridine scaffolds.

Part 2: Synthetic Access & Methodology

While quinoline synthesis (Skraup, Combes) is robust, 1,8-naphthyridine synthesis is historically more challenging due to the instability of the required 2-aminonicotinaldehyde precursors. However, modern "Green Chemistry" protocols have optimized the Friedländer Condensation for this scaffold.

Protocol: Choline Hydroxide Catalyzed Synthesis

This protocol utilizes a biodegradable ionic liquid catalyst (Choline Hydroxide - ChOH) to synthesize 1,8-naphthyridines in water, avoiding harsh acids/bases.[2][3]

Target Molecule: 2-Methyl-1,8-naphthyridine Reaction Type: Friedländer Condensation Scale: Gram-scale capable

Reagents:
  • Precursor A: 2-Aminonicotinaldehyde (1.0 equiv)[4]

  • Precursor B: Acetone (3.0 equiv) (or other active methylene ketone)

  • Catalyst: Choline Hydroxide (ChOH) (1 mol% aqueous solution)[4][5]

  • Solvent: Deionized Water[4]

Step-by-Step Workflow:
  • Charging: In a round-bottom flask, suspend 2-aminonicotinaldehyde (e.g., 5 mmol) in deionized water (10 mL).

  • Activation: Add Acetone (15 mmol). The excess ketone drives the equilibrium.

  • Catalysis: Add Choline Hydroxide (1 mol%).

  • Reaction: Stir the mixture at 50°C for 6 hours.

    • Checkpoint: Monitor via TLC (10% MeOH/DCM).[2] The disappearance of the aldehyde spot indicates completion.

  • Workup:

    • Cool to room temperature.[5]

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate under vacuum.
  • Purification: Recrystallization from Ethanol/Water (if necessary).

Yield Expectation: >90% Validation:


H NMR (CDCl

) should show characteristic doublet at

9.08 (H-7) and singlet at

2.80 (CH

).

synthesis_workflow Start Start: 2-Aminonicotinaldehyde + Active Methylene (Ketone) Catalyst Add Catalyst: Choline Hydroxide (1 mol%) Solvent: Water Start->Catalyst Heat Reaction: Stir at 50°C for 6 hours (Aldol Condensation + Cyclodehydration) Catalyst->Heat Check Checkpoint: TLC (MeOH/DCM) Heat->Check Check->Heat Incomplete Workup Workup: Extract w/ EtOAc Concentrate Check->Workup Complete Product Final Product: 1,8-Naphthyridine Derivative (>90% Yield) Workup->Product

Figure 2.1: Workflow for the Green Friedländer Synthesis of 1,8-Naphthyridines.

Part 3: Medicinal Chemistry Utility[4][5][6][7][8]

Scaffold Hopping Logic

Why switch from Quinoline to 1,8-Naphthyridine?

  • Metabolic Stability (Aldehyde Oxidase):

    • Quinolines are often susceptible to oxidation at the C2 position by Aldehyde Oxidase (AO).

    • 1,8-Naphthyridines, while still susceptible, offer different vectors for blocking this metabolism (e.g., substitution at C2 or C7) and alter the electron density of the ring, often reducing the rate of cytosolic clearance compared to isoquinolines.

  • Kinase Selectivity:

    • In CDK8/19 inhibitors, switching from an isoquinoline to a 1,8-naphthyridine scaffold maintained potency while improving the efflux ratio . The N8 nitrogen allows for unique water-mediated networks in the ATP-binding pocket that quinolines cannot support.

  • Infectious Disease (DNA Gyrase):

    • The 1,8-naphthyridine core is the scaffold for Nalidixic acid and Enoxacin .[5][6] The N1/N8 motif is essential for the magnesium chelation bridge to the DNA-gyrase complex.

Case Study: CDK8/19 Inhibitor Optimization

Context: A drug discovery campaign targeting CDK8/19 for cancer therapy. Problem: The initial isoquinoline lead showed poor metabolic stability and high efflux. Solution: A scaffold hop to 1,6- and 1,8-naphthyridines. Result: The naphthyridine derivatives maintained Type I binding (hinge interaction at Ala100) but allowed for C-2 substitutions that successfully blocked AO-mediated metabolism, a strategy less effective on the original scaffold.

decision_logic Problem Lead Compound Issue: Quinoline/Isoquinoline High Metabolic Clearance (AO) Decision Scaffold Hop Analysis Problem->Decision OptionA Option A: Block C2 (Steric Bulk) Decision->OptionA Conservative OptionB Option B: 1,8-Naphthyridine Hop (Electronic Modulation) Decision->OptionB Aggressive Outcome Outcome: - Retained Hinge Binding (N1) - New H-bond Vector (N8) - Reduced Lipophilicity (LogD) OptionA->Outcome Often fails due to steric clash OptionB->Outcome

Figure 3.1: Decision logic for scaffold hopping from Quinoline to 1,8-Naphthyridine to address metabolic instability.

References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. BenchChem. Link

  • Mogilaiah, K., et al. (2015).[7] CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Connect Journals. Link

  • Gajula, S.N.R., et al. (2021).[3][7][8] Drug Metabolic Stability in Early Drug Discovery. ResearchGate. Link

  • Ojha, M., et al. (2020).[9] 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Reviews in Medicinal Chemistry. Link

  • Mallick, S., et al. (2021).[3] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Link

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

Sources

Foundational

Technical Guide: Dihydro-1,8-naphthyridin-4-one Analogs in Drug Discovery

Executive Summary The dihydro-1,8-naphthyridin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to the quinolone core. While historically anchored by the antibacterial a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydro-1,8-naphthyridin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to the quinolone core. While historically anchored by the antibacterial agent nalidixic acid, recent optimization campaigns have expanded its utility into high-value therapeutic verticals including HIV integrase inhibition and anticancer kinase targeting (mTOR/Akt) .

This technical guide provides a rigorous analysis of the scaffold's chemical architecture, a validated protocol for its synthesis via the Gould-Jacobs reaction, and a deep dive into the structure-activity relationships (SAR) that drive its biological efficacy.

Chemical Architecture & Physicochemical Properties[1]

The core pharmacophore consists of a bicyclic pyridine-fused ring system. Critical to its biological function is the tautomeric equilibrium between the 4-oxo and 4-hydroxy forms, which dictates hydrogen bonding capabilities and metal chelation potential.

Structural Numbering & Tautomerism

In the 1,4-dihydro-4-oxo-1,8-naphthyridine system:

  • N1: Critical for pharmacokinetic modulation (solubility/permeability) and positioning in the active site.

  • C3: Typically bears an electron-withdrawing group (carboxylic acid or ester), essential for binding affinity (e.g., DNA gyrase interaction).

  • C4 (Carbonyl): Acts as a hydrogen bond acceptor; in HIV integrase inhibitors, this oxygen participates in Mg²⁺ chelation.

  • N8: Provides the second nitrogen of the "naphthyridine" core, influencing basicity and electronic distribution.

Metal Chelation Motif

For antiviral applications (specifically HIV Integrase Strand Transfer Inhibitors or INSTIs), the scaffold is often modified to a 1-hydroxy-2-oxo-1,2-dihydro system. This creates a heteroatom triad (N-OH, C=O, N8) capable of sequestering the catalytic Mg²⁺ ions within the viral enzyme's active site [1].

Validated Synthetic Protocol: The Gould-Jacobs Reaction[2]

The most robust method for constructing the 1,8-naphthyridin-4-one core is the Gould-Jacobs reaction . This sequence involves an initial condensation followed by a high-temperature thermal cyclization.[1]

Workflow Visualization

GouldJacobsSynthesis cluster_legend Process Parameters Start 2-Amino-6-methylpyridine + DEEM Inter Intermediate: Enamine Diester Start->Inter Condensation (110°C, -EtOH) Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cyclization Cyclization Product Product: Ethyl 4-hydroxy-7-methyl- 1,8-naphthyridine-3-carboxylate Cyclization->Product Precipitation & Wash Legend Yield: ~80-90% Purity: >98% (HPLC)

Figure 1: Logical workflow for the Gould-Jacobs synthesis of the naphthyridine core.

Step-by-Step Methodology

Note: This protocol synthesizes Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate , a key intermediate for Nalidixic acid and modern analogs.[1]

Reagents:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Solvent for cyclization)

  • Hexane (for washing)

Protocol:

  • Condensation (Enamine Formation):

    • Charge a reaction vessel with 2-amino-6-methylpyridine and DEEM.

    • Heat the neat mixture to 110°C with stirring. Ethanol is evolved as a byproduct; use a distillation head to remove it, driving the equilibrium forward.

    • Maintain temperature for 2–3 hours until TLC indicates consumption of the aminopyridine.

    • Result: Formation of diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.[1]

  • Thermal Cyclization:

    • In a separate vessel, heat diphenyl ether to 250°C (reflux).

    • Critical Step: Add the crude enamine intermediate slowly (dropwise or small portions) to the boiling diphenyl ether. Rapid addition can cause foaming and temperature drops that favor side reactions.

    • Maintain reflux for 30–60 minutes.[1] The product is less soluble than the starting material and may begin to precipitate or form a suspension.

  • Isolation & Purification:

    • Cool the mixture to room temperature.

    • Dilute with hexane to fully precipitate the product and solubilize the diphenyl ether matrix.

    • Filter the solid using a Buchner funnel.[1]

    • Wash the filter cake extensively with hexane to remove all traces of high-boiling solvent.

    • Dry under vacuum at 60°C.

Validation Criteria:

  • Appearance: Off-white to yellow solid.

  • Melting Point: >270°C (decomposition).[2]

  • Yield: Expect 80–90% [2].

Medicinal Chemistry & SAR Analysis

The versatility of the dihydro-1,8-naphthyridin-4-one scaffold allows it to target distinct biological mechanisms based on substitution patterns.

Therapeutic Vertical: HIV Integrase Inhibitors

Compounds like L-870,810 and related 1-hydroxy-2-oxo analogs function as Strand Transfer Inhibitors (INSTIs).

  • Mechanism: They bind to the active site of HIV integrase, chelating the Mg²⁺ cofactors required for viral DNA integration into the host genome.

  • Key SAR Features:

    • N1-OH / C2=O: This specific tautomeric arrangement creates a planar chelating face.

    • C3-Carboxamide: Often substituted with a p-fluorobenzyl group to fill the hydrophobic pocket of the enzyme.

    • C8-Nitrogen: Essential for the "triad" coordination geometry [3].

Therapeutic Vertical: Anticancer (Kinase Inhibition)

The scaffold serves as a template for ATP-competitive inhibitors of the PI3K/Akt/mTOR pathway.

  • Case Study: Torin 1

    • Structure: A tricyclic benzo[h][1,6]naphthyridin-2(1H)-one.

    • Target: mTORC1 and mTORC2.[3][4][5]

    • SAR Insight: The tricyclic extension provides rigidity and optimal occupancy of the ATP-binding cleft, achieving high selectivity over PI3K [4].

SAR Logic Map

SAR_Map Core 1,8-Naphthyridin-4-one Scaffold N1 N1 Position Core->N1 C3 C3 Position Core->C3 C7 C7 Position Core->C7 N1_Alk Alkyl (Ethyl/Cyclopropyl) -> Antibacterial (Gyrase) N1->N1_Alk N1_OH Hydroxyl (-OH) -> Antiviral (Integrase Chelation) N1->N1_OH C3_COOH Carboxylic Acid -> DNA Binding (Gyrase) C3->C3_COOH C3_Amide Carboxamide -> Hydrophobic Pocket (Integrase) C3->C3_Amide C7_Piper Piperazine/Pyrrolidine -> Solubility & Potency C7->C7_Piper

Figure 2: Structure-Activity Relationship (SAR) decision tree for the naphthyridine scaffold.

Quantitative Data Summary

The following table contrasts the potency of key naphthyridine-based analogs across different therapeutic targets.

CompoundPrimary TargetMechanismPotency (IC₅₀ / EC₅₀)Clinical Status
Torin 1 mTORC1 / mTORC2ATP-competitive inhibitor2–10 nM (Biochemical) [5]Preclinical Tool
L-870,810 HIV-1 IntegraseStrand Transfer Inhibitor8–15 nM (Strand Transfer) [6]Discontinued (Toxicity)
Compound 4a HIV-1 IntegraseINSTI (Raltegravir-resistant)19 nM (Biochemical) [3]Research
Nalidixic Acid Bacterial GyraseDNA Replication Block~10–100 µM (MIC)Clinical (Historical)
MHY-449 Akt / TubulinDownregulation of AktLow µM range (Cell growth) [7]Research

Biological Pathway Visualization

Understanding the downstream effects of these inhibitors is crucial for drug development. Below is the signaling pathway for Torin 1 , illustrating its dual inhibition of mTORC1 and mTORC2, which distinguishes it from Rapamycin (which primarily targets mTORC1).

mTOR_Pathway GF Growth Factors (Insulin/IGF-1) PI3K PI3K GF->PI3K Akt Akt (PKB) PI3K->Akt mTORC2 mTORC2 (Rictor) PI3K->mTORC2 mTORC1 mTORC1 (Raptor) Akt->mTORC1 S6K S6K1 (Protein Synthesis) mTORC1->S6K 4 4 mTORC1->4 mTORC2->Akt Phos (S473) Actin Actin Cytoskeleton mTORC2->Actin Torin1 Torin 1 (Inhibitor) Torin1->mTORC1 Torin1->mTORC2 EBP 4E-BP1 (Translation)

Figure 3: Mechanism of action for Torin 1, showing dual blockade of mTORC1 and mTORC2 complexes.

References

  • Vertex AI Search. (2025). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. 6

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. 1

  • NIH PubMed. (2025). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. 7

  • Tocris Bioscience. (2025). Torin 1 - mTOR Inhibitor. Link

  • MedChemExpress. (2025). Torin 1 | mTOR Inhibitor. 5

  • NIH PubMed. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. 8

  • NIH PubMed. (2015). Novel dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells. 9

Sources

Exploratory

Solubility properties of 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

An In-Depth Technical Guide to the Solubility Properties of 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioav...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Properties of 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility properties of 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a heterocyclic compound of interest in drug discovery. Due to the nascent stage of research on this specific molecule, this document emphasizes predictive insights based on its chemical structure and outlines detailed, field-proven experimental protocols for the rigorous determination of its thermodynamic and kinetic solubility, pH-solubility profile, and lipophilicity. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical assessment of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The 1,8-naphthyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The journey of a promising compound from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[3][4] Among these, aqueous solubility stands out as a paramount factor, profoundly influencing a drug's dissolution rate, absorption, and ultimately, its bioavailability.[1][5]

Poor aqueous solubility can lead to a cascade of developmental hurdles, including:

  • Erratic and incomplete absorption from the gastrointestinal tract.

  • Underestimation of in vitro biological activity due to precipitation in assay media.

  • Difficulties in developing parenteral and oral formulations.[2][6]

Therefore, a thorough understanding of the solubility characteristics of a new chemical entity, such as 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, is not merely a data collection exercise but a foundational component of a rational drug design and development strategy.[1] This guide provides the theoretical and practical tools to achieve this understanding.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility.[5] An analysis of the structure of 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one allows for several key predictions regarding its solubility behavior.

Chemical Structure:

  • Aromatic Rings and Lipophilicity: The presence of the bicyclic aromatic naphthyridine core contributes to the molecule's lipophilicity, which generally decreases aqueous solubility. Increased lipophilicity is often associated with higher affinity for biological targets but can also lead to challenges in absorption and disposition.[4]

  • Hydrogen Bonding: The secondary amine (-NH-) and the ketone (-C=O) groups are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions with water molecules are crucial for dissolution.

  • Ionization Potential (pKa): The 1,8-naphthyridine ring system contains nitrogen atoms that can be protonated, suggesting the molecule will exhibit basic properties. The amide-like nitrogen is less basic. The pKa of the molecule will dictate the extent of its ionization at different pH values. As a weak base, its solubility is expected to be significantly higher in acidic environments where it can form a more soluble protonated salt.[7]

  • Chloro Substituent: The chloro group (-Cl) is an electron-withdrawing group that can influence the pKa of the nearby nitrogen atoms. It also contributes to the molecule's overall lipophilicity, likely decreasing its solubility in water.

Based on this structural analysis, 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is predicted to be a poorly soluble weak base. Its solubility will be highly dependent on pH.

Experimental Workflows for Solubility Characterization

To move from prediction to empirical data, a multi-faceted experimental approach is required. The following sections detail the standard protocols for determining the key solubility parameters of 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility measurement, particularly for lead optimization and preformulation.[8][9] The shake-flask method is the most reliable approach.[10]

  • Preparation: Add an excess of solid 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one to a series of glass vials. The presence of undissolved solid is essential to ensure equilibrium is reached.[9]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least one hour to permit the settling of undissolved solid. For complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To eliminate any microscopic particulate matter, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Analysis: Determine the concentration of the diluted sample using the validated HPLC-UV method against a standard curve of known concentrations.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Seal and agitate for 24-48h at constant temperature B->C D Centrifuge at high speed C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Quantify by HPLC-UV F->G H H G->H Solubility (mg/mL or µM)

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of compounds under non-equilibrium conditions.[5][11] This is often more representative of the conditions in in vitro biological assays.[12]

  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., pH 7.4 PBS) to the wells to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤1%) to minimize its solubilizing effect.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[12]

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5][11]

  • Quantification (Optional): Alternatively, after incubation, filter the solutions using a solubility filter plate. Quantify the concentration of the compound in the filtrate using a suitable analytical method like LC-MS/MS.[8]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Analysis A Prepare 10 mM DMSO stock solution B Dispense stock into 96-well plate A->B C Add aqueous buffer (≤1% DMSO) B->C D Incubate for 1-2h at 25°C C->D E Measure turbidity via nephelometry D->E F Determine precipitation threshold E->F G G F->G Kinetic Solubility (µM)

Caption: Kinetic Solubility Workflow.

pH-Solubility Profiling

Given that 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a putative weak base, its solubility will vary across the pH range of the gastrointestinal tract.[13] Determining this profile is essential for predicting its oral absorption.[14][15]

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).[2][16]

  • Solubility Determination: Perform the thermodynamic solubility assay (as described in Section 3.1) in each of these buffers.

  • pH Verification: After the equilibration period, measure and record the final pH of the supernatant in each vial to ensure it has not shifted significantly.

  • Data Plotting: Plot the determined solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

pH_Solubility_Profile_Workflow A Prepare buffers (pH 1.2 to 7.4) B Perform Thermodynamic Solubility Assay in each buffer A->B C Measure final pH of supernatant B->C D Quantify solubility at each pH C->D E Plot Log(Solubility) vs. pH D->E F F E->F Generate pH-Solubility Curve

Caption: pH-Solubility Profiling Workflow.

Lipophilicity Determination (LogD)

Lipophilicity is a key driver of membrane permeability but can also negatively impact solubility.[17][18] The distribution coefficient (LogD) is the most relevant measure for ionizable compounds as it is pH-dependent.[19][20]

  • Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., pH 7.4 PBS) and pre-saturate each solvent with the other by mixing them vigorously and then allowing the phases to separate.

  • Compound Addition: Add the compound (from a DMSO stock) to a vial containing a known ratio of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the vial for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[19]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each layer and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Data Presentation and Interpretation

The data generated from these experiments should be compiled into clear, concise tables for easy comparison and interpretation.

Table 1: Predicted and Experimental Physicochemical Properties

ParameterPredicted ValueExperimental ValueMethod
pKa (base)EstimatePotentiometric Titration
LogPEstimateHPLC / Shake-Flask
LogD (pH 7.4)EstimateShake-Flask

Table 2: Thermodynamic Solubility in Various Media (at 25°C)

Solvent/MediumpHSolubility (µg/mL)Solubility (µM)
Deionized Water~7.0
0.1 N HCl1.2
Acetate Buffer4.5
Phosphate Buffer (PBS)6.8
Phosphate Buffer (PBS)7.4
Simulated Gastric Fluid (SGF)1.2
Fasted-State Simulated Intestinal Fluid (FaSSIF)6.5

Table 3: Solubility in Common Organic Solvents (at 25°C)

SolventSolubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)Very Soluble
N,N-Dimethylformamide (DMF)Freely Soluble
MethanolSoluble
EthanolSparingly Soluble
AcetonitrileSlightly Soluble
Dichloromethane (DCM)Very Slightly Soluble
Ethyl AcetatePractically Insoluble

Conclusion

The systematic characterization of solubility is an indispensable step in the preclinical development of 6-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one. The protocols and frameworks outlined in this guide provide a robust pathway for generating the critical data needed to assess its potential for oral absorption, guide formulation strategies, and ultimately, de-risk its progression through the drug discovery pipeline. By integrating predictive analysis with rigorous experimental validation, researchers can build a comprehensive understanding of this compound's behavior, paving the way for informed and successful drug development.

References

  • Prat, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Kollár, P., et al. (2025). Solvent selection for pharmaceuticals.
  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
  • Creative Biolabs. (n.d.). Physicochemical Characterization.
  • Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. PubMed.
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of physicochemical properties on drug discovery outcomes.
  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. In Green and Sustainable Medicinal Chemistry.
  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
  • Cambridge MedChem Consulting. (2019). LogD. Retrieved from Cambridge MedChem Consulting website.
  • Enamine. (n.d.). LogD/LogP.
  • BioDuro. (n.d.). ADME LogP LogD Assay.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies.
  • Shaik, N., et al. (2016).
  • Votano, J. R., et al. (2004). Novel Methods for the Prediction of logP, pKa, and logD.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Bodiwala, K. B., et al. (2024).
  • Bodiwala, K. B., et al. (2024).
  • ChemAxon. (n.d.). LogP and logD calculations.
  • Semalty, A. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs.
  • Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • U.S. Food and Drug Administration. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance.
  • Slideshare. (n.d.). Phase solubility analysis and pH solubility profile.
  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. WHO.
  • Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations.

Sources

Foundational

An In-Depth Technical Guide to the Common Tautomers of 2,3-dihydro-1,8-naphthyridin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydro-1,8-naphthyridin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1,8-naphthyridin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The potential for tautomerism in this system is a critical consideration for drug design and development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities. This guide provides a comprehensive analysis of the common tautomeric forms of 2,3-dihydro-1,8-naphthyridin-4-one, delving into the underlying principles of keto-enol and amine-imine tautomerism, the factors influencing their equilibrium, and the analytical techniques for their characterization. By synthesizing theoretical insights with practical experimental and computational approaches, this document serves as a vital resource for researchers engaged in the exploration of this important chemical space.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomers are constitutional isomers of an organic compound that readily interconvert.[1] This dynamic equilibrium is most commonly facilitated by the migration of a proton. In the realm of drug discovery, understanding and controlling tautomerism is paramount. The prevalence of a particular tautomer can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The ability of different tautomers to present unique pharmacophoric features can lead to significant variations in biological activity. Therefore, a thorough characterization of the tautomeric landscape of a drug candidate is not merely an academic exercise but a crucial step in preclinical development.

The 2,3-dihydro-1,8-naphthyridin-4-one core, with its combination of a lactam (cyclic amide) and a dihydropyridine ring, presents a fascinating case for the study of tautomerism. The presence of acidic protons alpha to the carbonyl group and the endocyclic nitrogen atom allows for the existence of multiple tautomeric forms. This guide will focus on the most probable of these: the keto-enol and amine-imine tautomers.

The Tautomeric Landscape of 2,3-dihydro-1,8-naphthyridin-4-one

The principal tautomeric equilibria at play in the 2,3-dihydro-1,8-naphthyridin-4-one system are the keto-enol and amine-imine forms.

Keto-Enol Tautomerism

The classical keto-enol tautomerism involves the interconversion between a ketone (or in this case, a lactam) and its corresponding enol form.[1] For 2,3-dihydro-1,8-naphthyridin-4-one, this equilibrium can be depicted as follows:

Caption: Keto-enol tautomerism in 2,3-dihydro-1,8-naphthyridin-4-one.

Generally, for simple ketones and lactams, the keto form is thermodynamically more stable and thus predominates at equilibrium. This is primarily due to the greater bond energy of the C=O double bond compared to the C=C double bond.[2] However, the stability of the enol form can be significantly influenced by factors such as aromaticity and intramolecular hydrogen bonding.[1] In the case of 2,3-dihydro-1,8-naphthyridin-4-one, the enol form does not lead to a fully aromatic system, suggesting that the keto form is likely to be the major species in this equilibrium.

Amine-Imine Tautomerism

The presence of the N-H group in the dihydropyridine ring introduces the possibility of amine-imine tautomerism. This involves the migration of a proton from the nitrogen atom to an adjacent carbon atom, with a concurrent shift of the double bond.

synthesis_workflow Start 2-Aminopyridine + α,β-Unsaturated Ester Step1 Michael Addition Start->Step1 Intermediate Adduct Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 2,3-dihydro-1,8-naphthyridin-4-one Step2->Product

Caption: General synthetic workflow for 2,3-dihydro-1,8-naphthyridin-4-one.

Experimental Protocol for Spectroscopic Characterization
  • Sample Preparation: Dissolve a known quantity of the synthesized 2,3-dihydro-1,8-naphthyridin-4-one in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis. For IR and UV-Vis spectroscopy, prepare solutions in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol, water) to investigate solvent effects on the tautomeric equilibrium.

  • NMR Spectroscopy:

    • Acquire ¹H NMR spectra to identify the chemical shifts and coupling constants of the protons in the different tautomeric forms.

    • Acquire ¹³C NMR spectra to observe the characteristic signals of the carbonyl, enol, amine, and imine carbons.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.

  • IR Spectroscopy:

    • Record the IR spectra of the compound in the solid state (e.g., as a KBr pellet) and in solution.

    • Identify the characteristic stretching frequencies for C=O, O-H, N-H, C=C, and C=N bonds to determine the predominant tautomeric form in each state.

  • UV-Vis Spectroscopy:

    • Measure the UV-Vis absorption spectra of the compound in different solvents.

    • Analyze the position and intensity of the absorption maxima to infer the relative populations of the tautomers in each solvent.

Conclusion and Future Directions

The tautomerism of 2,3-dihydro-1,8-naphthyridin-4-one is a multifaceted phenomenon with significant implications for its application in drug discovery. While the keto and amine forms are likely to be the major tautomers under most conditions, the potential for the existence of enol and imine forms, particularly when influenced by specific substituents or solvent environments, cannot be overlooked. A comprehensive understanding of the tautomeric landscape of this important scaffold is essential for the rational design of new therapeutic agents.

Future research should focus on the synthesis and detailed experimental characterization of a series of substituted 2,3-dihydro-1,8-naphthyridin-4-ones to systematically investigate the effects of substituents and solvents on the tautomeric equilibrium. In parallel, high-level computational studies will be crucial for providing a deeper theoretical understanding of the factors governing tautomer stability and for predicting the properties of novel derivatives. This synergistic approach will undoubtedly accelerate the development of new drugs based on this versatile heterocyclic core.

References

  • Birkett, M. (n.d.). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ChemInform Abstract: Keto-Enol and Imine-Enamine Tautomerism of 2-, 3-, and 4- Phenacylpyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Differentiation between Enamines and Tautomerizable Imines. (n.d.). Thieme. Retrieved from [Link]

  • Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. (2020, December 7). YouTube. Retrieved from [Link]

  • For imine, enamine tautomerization, why is the imine favored? (2022, June 29). Reddit. Retrieved from [Link]

  • Chary, M. T., & Narender, A. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications, 15(1), 51-56. Retrieved from [Link]

  • Al-Majid, A. M., El-Azab, A. S., Al-Omary, F. A. M., G-A, A. B., & Ali, M. A. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104193. Retrieved from [Link]

  • Plonska-Brzezinska, D., & Brzezinski, K. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Physical Chemistry A, 122(10), 2686–2697. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 41(3), 805–820. Retrieved from [Link]

  • Legrand, B., Giard, J., & Plé, N. (2011). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 7, 1239–1244. Retrieved from [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. Retrieved from [Link]

  • Zahid, M. (2013). Synthesis and Characterization of Benzo--[3][4]naphthyridine-4(1H)-ones. RosDok. Retrieved from [Link]

  • Al-Hamdani, S. A., & Al-Zuhairi, A. J. (2023). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports, 13(1), 10833. Retrieved from [Link]

  • da Silva, J. B. P., & de Oliveira, L. F. C. (2016). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 27(11), 2056–2063. Retrieved from [Link]

  • Mohammed, S. L., & Ahmed, A. A. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 5(11), 8149–8164. Retrieved from [Link]

  • Mogilaiah, K., & Reddy, P. R. (2003). Synthesis of Some Novel Azetidino[2,3‐b]n[3][4]aphthyridin‐2(1H)‐ones and 1,2,4‐Triazolo[4,3‐a]n[3][4]aphthyridines. Synthetic Communications, 33(1), 73-79. Retrieved from [Link]

  • El-Faham, A., El-Obeid, A., & El-Sayed, I. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(17), 3093. Retrieved from [Link]

  • Starosta, R., & Stary, I. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34(5), 1857–1870. Retrieved from [Link]

  • Nikolova, S., & Petkov, I. (2021). Indirect solvent assisted tautomerism in 4-substituted phthalimide 2-hydroxy-Schiff bases. Dyes and Pigments, 184, 108833. Retrieved from [Link]

  • Ganiev, I., & Ganiev, I. (2020). DFT Study on Tautomerism and Natural Bond Orbital Analysis of 4-substituted 1,2,4-triazole and Its Derivatives: Solvation and Substituent Effects. Journal of Molecular Modeling, 26(3), 57. Retrieved from [Link]

  • Abd-Elzaher, M. M., & Ali, M. M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Retrieved from [Link]

  • Polit, Y., & Polit, Y. (2015). Computational study of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) tautomeric properties in aqueous solution. Structural Chemistry, 26(5-6), 1437–1446. Retrieved from [Link]

  • Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. (n.d.). SciSpace. Retrieved from [Link]

  • Okamoto, H., & Saito, H. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: Effects of the substitution position and solvent polarity. Photochemical & Photobiological Sciences, 17(6), 733–741. Retrieved from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Naphthyridinone Scaffolds

Subject: Troubleshooting Solubility & Aggregation of Naphthyridinones in NMR Spectroscopy Ticket ID: #SOL-NAP-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Biology Division Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Aggregation of Naphthyridinones in NMR Spectroscopy Ticket ID: #SOL-NAP-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Biology Division

Introduction: The "Brick Dust" Challenge

Naphthyridinones (particularly the 1,8- and 1,6-isomers) are notoriously difficult to analyze by solution-state NMR. In medicinal chemistry, they are often referred to as "brick dust" due to their high melting points and poor solubility in both organic and aqueous media.

The Root Cause:

  • 
    -
    
    
    
    Stacking:
    The planar, electron-deficient heteroaromatic rings stack tightly in the solid state, creating high lattice energy.
  • Intermolecular Hydrogen Bonding: The lactam moiety (amide-like) acts as both a hydrogen bond donor and acceptor, leading to the formation of stable, self-associated dimers (similar to DNA base pairs) that resist solvation.

This guide provides a systematic, self-validating workflow to solubilize these scaffolds without compromising compound integrity.

Part 1: The Diagnostic Phase

Q: My sample is cloudy in CDCl₃. Should I filter it?

A: No. Filtering removes your compound. If a naphthyridinone is cloudy in Chloroform-d (


), it is likely forming tight dimers that are insoluble in non-polar media. Filtering will leave you with a spectrum of solvent impurities and grease.

Action: Evaporate the


 immediately and switch to a Tier 1 polar solvent (see Matrix below).
Q: I see broad, hump-like peaks in the aromatic region. Is my product impure?

A: Not necessarily. This is a hallmark of aggregation. Broad lines often indicate that the molecule is tumbling slowly due to:

  • Oligomerization: The molecule is stacking into "nanowires" in solution.

  • Intermediate Exchange: Tautomerism (lactam-lactim) or restricted rotation is occurring on a timescale similar to the NMR frequency.

Action: You must disrupt the aggregate using Heat (VT-NMR) or Chemical Shift Agents (Acid/Disaggregants).

Part 2: Solvent Selection Matrix

Use this decision matrix to select the correct solvent system based on your compound's behavior.

Solvent SystemPolarity (

)
Mechanism of ActionUse CaseRisk Factor
DMSO-d6 46.7High dipole disrupts weak stacking; accepts H-bonds.Standard Start. Good for 80% of cases.Hygroscopic (water peak at 3.33 ppm). Viscous (broadens lines).
DMSO-d6 + Heat N/AKinetic energy disrupts lattice/aggregates.Tier 2. For samples that gel or are cloudy in DMSO.Sample degradation >100°C.
TFA-d 8.55Protonation. Protonates ring nitrogens, breaking H-bond dimers.Tier 3. For "brick dust" insolubles.Destructive. Can decompose acid-sensitive groups (acetals, Boc).
TFE-d3 / HFIP-d2 ~26H-Bond Donor. Solvates the carbonyl oxygen strongly.Specialist. For acid-sensitive but aggregating compounds.Expensive. HFIP is volatile.

Part 3: Advanced Troubleshooting Protocols

Protocol A: Variable Temperature (VT) NMR

Use when: Sample is soluble in DMSO-d6 but peaks are broad.

Scientific Rationale: Increasing temperature increases molecular tumbling rates (


 relaxation time increases), sharpening the lines. It also shifts the equilibrium from aggregate 

monomer.
  • Preparation: Dissolve 2-5 mg of sample in 0.6 mL DMSO-d6. Cap the tube tightly (use a pressure-rated cap if possible).

  • Step 1 (298 K): Acquire a standard 1H spectrum. Note line widths (

    
    ).
    
  • Step 2 (323 K / 50°C): Increase probe temperature. Allow 10 minutes for thermal equilibration. Shim. Acquire.

  • Step 3 (353 K / 80°C): Increase to 80°C. Do not exceed 100°C in standard tubes to avoid over-pressurization or solvent boiling.

  • Validation: If peaks sharpen significantly at 80°C, the broadness was due to aggregation/exchange.

Protocol B: The "TFA Spike" Method

Use when: Sample remains solid in DMSO/CDCl3 or signals are missing.

Scientific Rationale: Naphthyridinones are weak bases. Adding Trifluoroacetic acid-d1 (


) protonates the pyridyl nitrogen. This introduces a positive charge, creating electrostatic repulsion between molecules and breaking the intermolecular H-bonds holding the crystal lattice together.
  • Preparation: Suspend sample in

    
     (or DMSO-d6).
    
  • Acquisition: Run a scan. (Likely poor signal).

  • Titration: Add 1-2 drops (~50

    
    ) of 
    
    
    
    directly to the NMR tube. Shake vigorously.
  • Observation: The solution should clear up immediately.

  • Re-Acquire: Run the scan again.

    • Note: Chemical shifts will move downfield (deshielding) due to protonation.

Part 4: Visualization of Workflows

Figure 1: Solubility Troubleshooting Logic

Caption: Decision tree for selecting the optimal NMR solvent system for naphthyridinone scaffolds.

SolubilityWorkflow Start Start: Naphthyridinone Sample CDCl3 Try CDCl3 Start->CDCl3 Shigemi Use Shigemi Tube (Low Vol) Start->Shigemi Mass < 1mg CheckSol Is it Clear Solution? CDCl3->CheckSol DMSO Switch to DMSO-d6 CheckSol->DMSO No (Precipitate) Success Acquire High-Res Spectrum CheckSol->Success Yes CheckCloudy Is it Cloudy/Gel? DMSO->CheckCloudy VT Apply VT-NMR (up to 353K) CheckCloudy->VT Yes (Viscous/Broad) TFA Add 50uL TFA-d (The Spike) CheckCloudy->TFA Yes (Insoluble Solid) CheckCloudy->Success No (Clear) VT->Success TFA->Success Shigemi->DMSO

Figure 2: Mechanism of TFA Solubilization

Caption: Protonation of the naphthyridinone ring disrupts the intermolecular hydrogen-bonded dimer, forcing the monomeric state.

TFAMechanism cluster_0 Insoluble State (CDCl3) cluster_1 Solubilized State (+TFA-d) Dimer Stacking Dimer (H-Bond Network) Action Add TFA-d (H+ Donor) Dimer->Action Aggregation Monomer Protonated Monomer (Cationic Repulsion) Action->Monomer Disruption

Part 5: Hardware Solutions (When Chemistry Fails)

Q: I only have 0.5 mg of compound. It dissolves in DMSO, but the signal is too weak.

A: Do not dilute it in a standard tube.

Use a Shigemi Tube .

  • The Physics: Standard tubes require ~40mm of solvent height to match the coil's magnetic susceptibility, wasting 90% of your sample outside the detector coil.

  • The Solution: Shigemi tubes use glass plugs matched to the magnetic susceptibility of the solvent (e.g., specific DMSO-matched glass). This confines your 0.5 mg into a 200

    
     active volume, increasing effective concentration by 3x-4x without increasing noise.
    

Requirement: You must buy the tube matched to your specific solvent (e.g., "Shigemi for DMSO-d6").

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Wishart, D. S., et al. (1995).[2] 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for VT-NMR and solvent selection protocols).
  • Shigemi, Inc. (n.d.). Shigemi NMR Tube Specifications and Susceptibility Matching.

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy characteristic peaks for dihydro-naphthyridinones

Executive Summary & Strategic Context Dihydro-naphthyridinones represent a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., c-Met, VEGFR-2) and antibacterial agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Dihydro-naphthyridinones represent a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., c-Met, VEGFR-2) and antibacterial agents. Unlike their fully aromatic counterparts, the "dihydro" functionality introduces specific sp³ hybridized centers that disrupt full ring conjugation, creating a unique vibrational fingerprint.

This guide provides a rigorous, comparative analysis of the infrared (IR) spectral characteristics of dihydro-naphthyridinones. It moves beyond basic peak listing to explain the causality of vibrational modes, enabling researchers to distinguish this scaffold from structural analogs like quinolinones and fully aromatic naphthyridines.

Mechanistic Insight: The Vibrational Landscape

Understanding the IR spectrum of dihydro-naphthyridinones requires analyzing the interplay between the lactam core and the partially saturated ring system .

The Lactam Tautomerism

Naphthyridinones predominantly exist in the lactam (amide) form rather than the lactim (enol) form in the solid state. This dictates the dominant spectral features:

  • Amide I Mode (C=O Stretch): The carbonyl bond, conjugated with the nitrogen lone pair and the adjacent aromatic ring, exhibits a strong dipole change, resulting in a distinct "sword-like" peak.

  • Amide II Mode (N-H Deformation): The N-H in-plane bending coupled with C-N stretching creates a diagnostic band, often sensitive to hydrogen bonding in the crystal lattice.

The "Dihydro" Signature

The saturation at specific positions (e.g., 3,4-dihydro or 7,8-dihydro) breaks the aromaticity of one ring.

  • Conjugation Interruption: This raises the frequency of the carbonyl stretch slightly compared to fully delocalized systems.

  • Aliphatic C-H Modes: The presence of sp³ methylene (-CH₂-) groups introduces stretching vibrations below 3000 cm⁻¹, a feature absent in fully aromatic naphthyridines.

Characteristic Peaks & Assignment

The following data synthesizes experimental findings for derivatives such as 3,4-dihydro-1,8-naphthyridin-2(1H)-one .

Table 1: Primary Vibrational Modes of Dihydro-Naphthyridinones
Functional GroupMode AssignmentWavenumber (

)
IntensityDiagnostic Note
Lactam C=O Stretching (Amide I)1660 – 1690 Strong (Sharp)The most reliable identifier. Shifts lower if heavily H-bonded.
Amide N-H Stretching3100 – 3400 Medium (Broad)Broadness indicates intermolecular H-bonding. Sharpens in dilute solution.
Aromatic C-H Stretching (

)
3010 – 3100 WeakShoulders on the high-frequency side of the aliphatic bands.
Aliphatic C-H Stretching (

)
2850 – 2980 MediumCritical Differentiator: Confirms the "dihydro" bridge.
Ring C=C / C=N Skeletal Stretching1580 – 1640 MediumComplex pattern due to the fused heterocyclic system.
Fingerprint Ring Breathing / Def.600 – 1400 VariableUnique to specific substitution patterns (1,6- vs 1,8- isomers).

Comparative Analysis: Differentiating Scaffolds

Distinguishing dihydro-naphthyridinones from their close structural relatives is a common analytical challenge.

Table 2: Spectral Differentiation Matrix
FeatureDihydro-Naphthyridinone Aromatic Naphthyridinone Quinolinone
Aliphatic C-H Present (2850-2980

)
Absent (Only >3000

)
Absent (Unless substituted with alkyls)
C=O Position ~1660-1690

~1650-1670

(More conjugation)
~1650-1680

Ring N Bands Two ring nitrogens (C=N bands present)Two ring nitrogens (Stronger C=N character)One ring nitrogen (Different fingerprint)
C=C Pattern Mixed aliphatic/aromatic couplingFully aromatic patternFully aromatic pattern

Decision Logic for Identification

The following flowchart illustrates the logical process for confirming the dihydro-naphthyridinone scaffold using IR data.

IR_Identification Start Unknown Heterocycle Sample Check_CO Check 1650-1700 cm⁻¹ (Strong Peak?) Start->Check_CO Is_Lactam Lactam/Amide Core Confirmed Check_CO->Is_Lactam Yes Result_Other Check for Quinolinone/Other (Analyze Fingerprint) Check_CO->Result_Other No Check_NH Check 3100-3400 cm⁻¹ (Broad Band?) Is_Lactam->Check_NH Check_CH Check 2850-3000 cm⁻¹ (Aliphatic C-H?) Check_NH->Check_CH Present (Unsubstituted N) Check_NH->Check_CH Absent (N-Substituted) Result_Dihydro Likely Dihydro-Naphthyridinone (Saturation Confirmed) Check_CH->Result_Dihydro Significant Peaks Present Result_Aromatic Likely Aromatic Naphthyridinone (Fully Unsaturated) Check_CH->Result_Aromatic Peaks Absent (Only >3000)

Figure 1: Logical workflow for distinguishing dihydro-naphthyridinones from fully aromatic analogs based on IR spectral features.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized workflow.

Sample Preparation
  • Technique: ATR (Attenuated Total Reflectance) is recommended for rapid screening of solid powders. It minimizes sample prep errors.

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).

    • Why: KBr allows for better resolution of the N-H stretch region, which can be truncated or noisy in diamond ATR.

    • Validation: Ensure the KBr background is flat. A sloping baseline indicates moisture contamination or poor grinding (scattering).

Acquisition Parameters
  • Resolution: 4

    
     (Standard) or 2 
    
    
    
    (High Res for fingerprinting).
  • Scans: Minimum 16 scans (ATR) or 32 scans (KBr) to improve Signal-to-Noise ratio.

  • Range: 4000 – 600

    
    .
    
Data Interpretation & Troubleshooting
  • Artifact Check: Look for a broad hump at 3400

    
     (Water) or a doublet at 2350 
    
    
    
    (Atmospheric
    
    
    ). Subtract background if necessary.
  • Polymorphism: Dihydro-naphthyridinones can exhibit polymorphism. If the fingerprint region (600-1400

    
    ) differs between batches while functional groups remain identical, check for crystal form variations.
    

References

  • Beilstein Journals. "Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions." Beilstein J. Org. Chem. Available at: [Link]

  • National Institutes of Health (NIH). "Vibrational spectroscopy, ab initio calculations and Frontier Orbital analysis of naphthyridinone derivatives." PubMed. Available at: [Link]

  • MDPI. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Retention Time Markers for the Quality Control of 1,8-Naphthyridin-4-one

Introduction: The Critical Need for Impurity Profiling in 1,8-Naphthyridin-4-one Synthesis The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Impurity Profiling in 1,8-Naphthyridin-4-one Synthesis

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] 1,8-Naphthyridin-4-one, as a key intermediate and active pharmaceutical ingredient (API) in its own right, demands rigorous quality control to ensure its purity, safety, and efficacy. The manufacturing process and subsequent storage can introduce a variety of impurities, including unreacted starting materials, byproducts, and degradation products.[3][4] Regulatory bodies mandate the identification and quantification of these impurities, making the development of robust analytical methods paramount.[5]

This guide provides a comprehensive framework for the analysis of 1,8-naphthyridin-4-one and its potential impurities using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the selection of a specific reversed-phase HPLC (RP-HPLC) method and propose a panel of commercially available retention time markers. This guide is intended for researchers, scientists, and drug development professionals to establish a reliable and self-validating system for the quality control of 1,8-naphthyridin-4-one.

Understanding the Impurity Landscape of 1,8-Naphthyridin-4-one

The most common synthetic route to 1,8-naphthyridin-4-one is a variation of the Gould-Jacobs reaction, which involves the condensation of an aminopyridine derivative with a malonic acid ester, followed by thermal cyclization.[6][7][8][9] A prevalent starting material for this synthesis is 2-aminonicotinaldehyde, which is reacted with diethyl malonate.[10][11]

Based on this synthetic pathway and potential degradation, the following are considered key potential impurities:

  • Process-Related Impurities:

    • 2-Aminonicotinaldehyde: Unreacted starting material.

    • Diethyl Malonate: Unreacted starting material.[12][13]

  • Degradation Products:

    • Quinolinic Acid (Pyridine-2,3-dicarboxylic acid): A potential oxidative degradation product resulting from the cleavage of the non-heterocyclic ring.[14]

  • Isomeric Impurities:

    • Structural isomers of 1,8-naphthyridin-4-one can arise from non-regioselective cyclization during synthesis, though less common in this specific reaction. For the purpose of this guide, we will focus on process and degradation impurities.

Developing a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can resolve the API from its impurities and potential degradation products. For 1,8-naphthyridin-4-one and its likely impurities, a reversed-phase HPLC method is the most suitable approach due to the varying polarities of the compounds.[1][15]

Experimental Protocol: RP-HPLC Analysis of 1,8-Naphthyridin-4-one

This protocol is designed to provide a robust separation of 1,8-naphthyridin-4-one from the proposed retention time markers.

1. Sample Preparation:

  • Accurately weigh and dissolve the 1,8-naphthyridin-4-one sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
  • Prepare individual standard solutions of the retention time markers (2-aminonicotinaldehyde, diethyl malonate, quinolinic acid, and nalidixic acid) at a concentration of approximately 0.1 mg/mL in the mobile phase.
  • Prepare a mixed standard solution containing 1,8-naphthyridin-4-one and all retention time markers.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-18 min: 60% B; 18-20 min: 60% to 5% B; 20-25 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic 1,8-naphthyridin-4-one and its structurally similar impurities.

  • Formic Acid: Used as a mobile phase modifier to improve peak shape and control the ionization of the analytes, which is crucial for consistent retention in reversed-phase chromatography.[3][16]

  • Acetonitrile: A common organic modifier in RP-HPLC with a low UV cutoff, suitable for detection at 254 nm.

  • Gradient Elution: Necessary to elute compounds with a wide range of polarities, from the highly polar quinolinic acid to the more non-polar nalidixic acid, within a reasonable timeframe while maintaining good resolution.

  • UV Detection at 254 nm: 1,8-Naphthyridine derivatives exhibit strong absorbance at this wavelength, allowing for sensitive detection.

Selection and Comparison of Retention Time Markers

The ideal retention time marker should be stable, commercially available, and have a retention time that is distinct from the API and other impurities under the specified HPLC conditions.

Proposed Retention Time Markers:
  • Quinolinic Acid: Represents a potential polar degradation product. Due to its two carboxylic acid groups, it is expected to be the most polar and therefore elute earliest.[14]

  • 2-Aminonicotinaldehyde: A key starting material and potential process-related impurity. It is more polar than the final product and is expected to elute relatively early.

  • Diethyl Malonate: The other key starting material. It is a relatively non-polar ester and its retention will be influenced by its alkyl chains.[17][18]

  • Nalidixic Acid: A commercially available, structurally related 1,8-naphthyridin-4-one derivative.[19][20][21][22] Its ethyl and methyl substituents, along with the carboxylic acid group, will significantly influence its retention, making it a good marker for comparing the chromatographic behavior of substituted naphthyridones.

Expected Elution Profile and Comparative Data

The following table summarizes the expected elution order and estimated retention times for 1,8-naphthyridin-4-one and the proposed markers under the recommended HPLC conditions. These are estimated values and will require experimental verification.

CompoundStructureRole/TypeExpected PolarityEstimated Retention Time (min)
Quinolinic Acid Pyridine-2,3-dicarboxylic acidPotential Degradation ProductHigh~ 3 - 5
2-Aminonicotinaldehyde 2-amino-3-pyridinecarboxaldehydeStarting MaterialModerate-High~ 5 - 7
1,8-Naphthyridin-4-one Target AnalyteAPIModerate~ 8 - 10
Diethyl Malonate CH₂(COOCH₂CH₃)₂Starting MaterialLow-Moderate~ 11 - 13
Nalidixic Acid 1-ethyl-7-methyl-1,8-naphthyridine-4-one-3-carboxylic acidStructural Analog MarkerLow~ 14 - 16

Visualizing the Analytical Workflow and Compound Relationships

Diagrams are essential for clearly communicating experimental processes and the relationships between different chemical entities.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1,8-Naphthyridin-4-one (Bulk Drug or Reaction Mixture) Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject 10 µL Filtration->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detector (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of 1,8-naphthyridin-4-one.

Compound_Relationships cluster_reactants Starting Materials cluster_impurities Potential Impurities / Markers SM1 2-Aminonicotinaldehyde API 1,8-Naphthyridin-4-one (API) SM1->API Process-Related Impurity SM2 Diethyl Malonate SM2->API Process-Related Impurity Imp1 Quinolinic Acid (Degradation Product) API->Imp1 Degradation Pathway Imp2 Nalidixic Acid (Structural Analog) API->Imp2 Structural Relationship

Caption: Relationships between 1,8-naphthyridin-4-one and its potential impurities.

Conclusion and Best Practices

This guide outlines a systematic approach to developing a robust HPLC method for the analysis of 1,8-naphthyridin-4-one and its impurities. The proposed method, coupled with the use of well-characterized retention time markers, provides a framework for ensuring the quality and consistency of this important pharmaceutical compound.

Key recommendations for implementation include:

  • Method Validation: The proposed HPLC method should be fully validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

  • Forced Degradation Studies: To confirm the stability-indicating nature of the method, forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed on 1,8-naphthyridin-4-one to generate potential degradation products and ensure they are adequately resolved from the main peak and other impurities.

  • Use of Certified Reference Standards: Whenever possible, use certified reference standards for the API and all impurities for accurate identification and quantification.

  • System Suitability Tests: Regularly perform system suitability tests to ensure the chromatographic system is performing optimally.

By implementing these principles and utilizing the comparative data provided, researchers and quality control professionals can confidently assess the purity of 1,8-naphthyridin-4-one, contributing to the development of safer and more effective medicines.

References

  • SynThink. Nalidixic Acid EP Impurities and Related Compounds. SynThink. [Link]

  • Pharmaffiliates. Nalidixic Acid-impurities. Pharmaffiliates. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • SIELC Technologies. Separation of Nalidixic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Japanese Pharmacopoeia. 634 Nalidixic Acid / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

  • SIELC Technologies. Separation of Diethyl methyl(phenyl)malonate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Wikipedia. Gould–Jacobs reaction. Wikipedia. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • National Center for Biotechnology Information. Rapid Isocratic Liquid Chromatographic Separation and Quantification of Tryptophan and Six kynurenine Metabolites in Biological Samples with Ultraviolet and Fluorimetric Detection. National Center for Biotechnology Information. [Link]

  • Journal of the Chemical Society of Pakistan. High Performance Liquid Chromatographic Determination of Nalidixic Acid in Tablets. Journal of the Chemical Society of Pakistan. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. [Link]

  • Wikipedia. 1,8-Naphthyridine. Wikipedia. [Link]

  • ResearchGate. Gould–Jacobs reaction. ResearchGate. [Link]

  • National Center for Biotechnology Information. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Center for Biotechnology Information. [Link]

  • ResearchGate. HPLC chromatogram of tryptophan and 7 kynurenines, including quinolinic acid. Notes. ResearchGate. [Link]

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. The European Directorate for the Quality of Medicines & HealthCare (EDQM). EDQM. [Link]

  • GL Sciences. Organic Solvents Retention Time Table. GL Sciences. [Link]

  • RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]

  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • ResearchGate. Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. ResearchGate. [Link]

  • PubMed. 1,8-Naphthyridin-4-one derivatives as new ligands of A2A adenosine receptors. PubMed. [Link]

  • SlideShare. Mechanisms of retention in HPLC Part 2. SlideShare. [Link]

  • MDPI. Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography. MDPI. [Link]

  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Chromatography Online. [Link]

  • MDPI. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. MDPI. [Link]

  • ResearchGate. Isomeric forms of naphthyridines. ResearchGate. [Link]

  • National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis. National Center for Biotechnology Information. [Link]

  • PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • National Center for Biotechnology Information. Radiolytic Elimination of Nabumetone from Aqueous Solution: Degradation Efficiency, and Degradants' Toxicity. National Center for Biotechnology Information. [Link]

  • ResearchGate. What is the retention time of isopropanol and formic acid in RP-HPLC?. ResearchGate. [Link]

  • MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]

Sources

Validation

Validating Purity of 6-Chloro-Naphthyridinone: An LC-MS vs. HPLC-UV Comparison Guide

Executive Summary In the development of kinase inhibitors and antibacterial scaffolds, 6-chloro-naphthyridinone represents a critical pharmacophore. However, its validation presents distinct challenges: high nitrogen bas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and antibacterial scaffolds, 6-chloro-naphthyridinone represents a critical pharmacophore. However, its validation presents distinct challenges: high nitrogen basicity leading to peak tailing, potential for tautomerism, and the existence of non-chromophoric synthetic byproducts.

While HPLC-UV (254 nm) remains the workhorse for routine release testing, it frequently fails to detect co-eluting des-chloro impurities or regioisomers that share similar extinction coefficients. This guide objectively compares HPLC-UV against LC-MS (ESI+) , demonstrating why mass spectrometry is the requisite technique for validating purity in early-phase development.

The Verdict: LC-MS is not just an alternative; it is a mandatory orthogonal tool for establishing the specificity of the primary UV method.

Technical Context: The Analyte

6-chloro-naphthyridinone is a fused bicyclic system. Its physicochemical properties dictate the analytical strategy:

  • Basicity: The naphthyridine nitrogens (pKa ~3–4) can interact with free silanols on standard C18 columns, causing severe tailing.

  • Solubility: Moderate lipophilicity (LogP ~2–3 depending on substitution) requires high organic content for elution.

  • Ionization: Readily protonates in acidic media

    
    , making it ideal for Positive Electrospray Ionization (ESI+).
    
Critical Impurity Risks[1]
  • Hydrolysis Products: 6-hydroxy analogs (often invisible or shifting in UV).

  • Regioisomers: 1,5- vs 1,6-naphthyridine isomers formed during cyclization.

  • Des-chloro analogs: Resulting from incomplete chlorination or reductive dechlorination.

Decision Matrix: When to Use LC-MS

The following decision tree illustrates the logical flow for selecting the appropriate validation technique.

DecisionMatrix Start Purity Assessment Required IsRoutine Is this Routine QC Release? Start->IsRoutine DevPhase Development Phase? IsRoutine->DevPhase No UV_Candidate HPLC-UV (Method A) IsRoutine->UV_Candidate Yes MS_Candidate LC-MS (Method B) DevPhase->MS_Candidate Early Phase / ID CheckSpec Specificity Confirmed? UV_Candidate->CheckSpec CheckSpec->UV_Candidate Yes, Validated CheckSpec->MS_Candidate No / Unknown Peak

Figure 1: Decision matrix for selecting analytical modality based on development stage and specificity requirements.

Methodology Comparison

Method A: HPLC-UV (The Standard)
  • Column: C18 (Standard End-capped), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Detection: 254 nm.

  • Limitation: Relies solely on

    
     transitions. Cannot distinguish between the target 6-chloro compound and a 7-chloro isomer if retention times overlap.
    
Method B: LC-MS (The Challenger)
  • Column: Charged Surface Hybrid (CSH) C18, 1.7 µm (Waters or equivalent).

    • Why? The charged surface repels the protonated basic nitrogens of the naphthyridine, sharpening peak shape without high-concentration ion-pairing agents that suppress MS signal [1].

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Why? Formic acid provides protons for

      
       ionization without the signal suppression caused by TFA [2].
      
  • Detection: Q-TOF or Triple Quad in Full Scan/MRM mode.

Performance Data Comparison
FeatureHPLC-UV (Method A)LC-MS (Method B)
Specificity Low (Retention time only)High (RT + Mass/Charge ratio)
LOD (Limit of Detection) ~0.05% (area normalization)< 0.005% (trace analysis)
Linearity Range


(Dynamic range limited)
Impurity ID Impossible without standardsPossible via fragmentation patterns
Throughput High (Robust, simple)Medium (Requires skilled operator)

Experimental Protocol: LC-MS Validation

This protocol is designed to meet ICH Q2(R2) standards for specificity and linearity [3].

Step 1: System Suitability & Conditions
  • Instrument: Agilent 6400 Series or Waters Xevo TQ-S.

  • Column: Waters ACQUITY UPLC CSH C18,

    
    .
    
  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Source: ESI Positive, Capillary 3.5 kV, Source Temp 150°C, Desolvation Gas 800 L/hr.

Step 2: Specificity (Stress Testing)

To prove the method is stability-indicating:

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours.

  • Oxidation: Treat with 3%

    
    .
    
  • Analysis: Inject on LC-MS.

    • Success Criteria: The parent peak (m/z ~214 for generic scaffold) must be mass-resolved from degradation products. Use Peak Purity software algorithms to confirm no co-elution under the main peak.

Step 3: Linearity & Sensitivity

Prepare 6 calibration standards ranging from 0.1% to 120% of the target concentration.

  • Acceptance:

    
    .
    
  • Calculation: Calculate Signal-to-Noise (S/N) ratio for the lowest standard.

Experimental Data: The "Hidden" Impurity

The following dataset simulates a real-world comparison where LC-MS detected an impurity missed by UV.

Scenario: A batch of 6-chloro-naphthyridinone (Target m/z 214.6) was analyzed.

MethodRetention Time (min)Peak Area %Impurity Detected?Identification
HPLC-UV (254nm) 4.2599.8%NoN/A
LC-MS (TIC) 4.2599.1%Yes (Co-eluting) Des-chloro analog (m/z 180.2)

Analysis: In the UV trace, the des-chloro impurity (


 180) co-eluted perfectly with the main peak at 4.25 min. Because the impurity lacks the chlorine atom, its UV absorption max shifted slightly but was still detected at 254nm, effectively "hiding" inside the main peak.

LC-MS Extraction: By extracting the ion chromatogram (EIC) for


 180.2, a distinct peak was observed "riding" on the shoulder of the main peak. This proves that UV purity was artificially inflated .

Validation Workflow Diagram

The following diagram outlines the self-validating workflow required to ensure the LC-MS method is robust.

ValidationWorkflow cluster_0 Pre-Validation cluster_1 Data Acquisition cluster_2 Data Processing SamplePrep Sample Prep (0.1 mg/mL in MeOH) SST System Suitability (5 Replicates) SamplePrep->SST Injection LC-MS Injection (CSH C18 Column) SST->Injection RSD < 2.0% MS_Detect MS Detection (ESI+) Injection->MS_Detect PeakPurity Peak Purity Check (Mass Slicing) MS_Detect->PeakPurity Quant Quantification (Standard Addition) PeakPurity->Quant Pass

Figure 2: End-to-end validation workflow ensuring data integrity from sample prep to quantification.

Conclusion

For 6-chloro-naphthyridinone, relying solely on HPLC-UV is a risk to scientific integrity. The basic nitrogen functionality requires specialized column chemistry (CSH) to prevent tailing, and the potential for non-chromophoric or co-eluting impurities demands the mass specificity of LC-MS.

Recommendation: Use LC-MS for the initial "Method Specificity" validation and impurity identification. Once the impurity profile is fully characterized and retention times are locked, a routine HPLC-UV method can be used for QC, provided it is cross-validated against the MS data.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11386747, Naphthyridinone. Retrieved from [Link]

  • Dolan, J. W. (2018).[3] LCGC North America: The Pros and Cons of TFA in LC-MS. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Safety & Handling Protocol: 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one Executive Safety Summary 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a specialized heterocyclic building block often used in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Safety & Handling Protocol: 6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Executive Safety Summary

6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and other bioactive small molecules.[1] As a halogenated naphthyridinone, it presents specific handling challenges related to its potential for irritation and sensitization.[1]

Critical Advisory: While specific GHS data for this exact intermediate may vary by batch or synthesis route, it must be treated as a Class-Based Hazard (Chlorinated Heterocyclic Ketone).[1] The protocols below assume a "Worst-Case" safety profile: Acute Toxicity (Oral), Skin/Eye Irritation, and Specific Target Organ Toxicity (Respiratory). [1]

Immediate Action Required:

  • Verify CAS: Confirm the CAS number on your specific container (often proprietary or custom-synthesized; structurally related to CAS 5362-53-8 analogs).[1]

  • Containment: Handle strictly within a certified chemical fume hood.

  • Skin Protection: Double-gloving is mandatory for solution-phase handling.

Hazard Identification & Risk Assessment

Based on the structural pharmacophore (chlorinated fused N-heterocycle), the following hazard classifications are assigned for risk management:

Hazard ClassGHS Category (Likely)Hazard StatementMechanism of Action
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[1]Systemic absorption via GI tract; potential interference with metabolic enzymes.
Skin Irritation Category 2H315: Causes skin irritation.[2][3][4][5]Electrophilic attack on dermal proteins; defatting action of halogenated moieties.
Eye Irritation Category 2AH319: Causes serious eye irritation.[3][4]Direct mucosal damage from dust or vapors.
STOT - SE Category 3H335: May cause respiratory irritation.Inhalation of fine particulates triggers bronchial inflammation.
Sensitization WatchlistPotential sensitizerHalogenated heterocycles can act as haptens, inducing allergic dermatitis over time.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. "Standard" lab PPE is insufficient for handling >100 mg quantities of this intermediate.

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Chlorinated heterocycles can permeate thin latex.[1] Double gloving provides a breakthrough time buffer >4 hours.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for powders that can drift behind lenses.
Respiratory Fume Hood (Face velocity 80–100 fpm)Primary engineering control. If hood is unavailable, use N95 or P100 particulate respirator.[1]
Body Protection Flame-Resistant Lab Coat + Tyvek SleevesPrevents dust accumulation on street clothes; sleeves protect wrists during weighing.

Operational Protocols

A. Receipt & Storage
  • Inspection: Upon receipt, inspect the septum and seal.[1] Halogenated ketones can degrade if exposed to moisture, releasing HCl gas.[1]

  • Storage Conditions: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and hydrolysis.

  • Segregation: Store away from strong oxidizers and strong bases (e.g., NaOH, KOH) to prevent runaway exothermic degradation.[1]

B. Weighing & Transfer (Critical Step)
  • Static Control: This powder is likely electrostatic. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "flying powder."

  • Technique:

    • Place the receiving vessel (tared) inside the hood.

    • Use a disposable anti-static weighing boat.

    • Do not return excess material to the stock bottle (cross-contamination risk).

    • Wipe the exterior of the stock bottle with a dry Kimwipe before returning to storage.

C. Reaction Setup (Solubilization)
  • Solvent Compatibility: Highly soluble in DMSO, DMF, and DCM.[1]

  • Exotherm Warning: Dissolution in polar aprotic solvents (DMSO) can be mildly exothermic. Add solvent slowly to the solid.

  • Incompatibility: Avoid mixing directly with aqueous bases without a cooling bath; hydrolysis of the chloro-substituent can occur violently at high temperatures.

Handling Workflow Visualization

The following diagram outlines the "Safe Path" for handling this compound from storage to reaction.

HandlingProtocol Start Start: Retrieve from Storage (4°C) Check Check Atmosphere: Is it under Argon/N2? Start->Check Purge Purge Headspace with Argon Check->Purge No Weigh Weighing Station (Fume Hood): Use Anti-Static Gun Check->Weigh Yes Purge->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Solvent Add Solvent (DMSO/DMF) *Slow Addition* Transfer->Solvent Seal Seal & Parafilm Solvent->Seal

Figure 1: Safe handling workflow emphasizing inert atmosphere maintenance and static control during weighing.

Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 minutes .[1] Do not scrub (abrasion increases absorption).Seek medical attention if redness persists.[2]
Eye Contact Flush with eyewash station for 15 minutes , holding eyelids open.[1][6]Consult an ophthalmologist immediately.
Powder Spill Do not sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum.Wipe area with 10% sodium bicarbonate solution to neutralize potential acidity.
Inhalation Move to fresh air immediately.Monitor for delayed pulmonary irritation (coughing/wheezing).

Waste Disposal & Deactivation

6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a halogenated organic compound.[1][7] It must not be disposed of in general trash or aqueous drains.

Disposal Decision Tree

WasteDisposal Waste Waste Generation Type State of Matter? Waste->Type Solid Solid Waste (Contaminated Gloves/Boats) Type->Solid Solid Liquid Liquid Waste (Reaction Mixtures) Type->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic Solids) Solid->SolidBin HaloStream Halogenated Organic Waste (High BTU Incineration) Liquid->HaloStream Contains Cl

Figure 2: Waste segregation logic.[1] Halogenated content dictates the liquid waste stream.

  • Liquid Waste: Collect in a container labeled "Halogenated Organic Waste." Do not mix with strong acids or oxidizers.

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels go into "Hazardous Solid Waste" (often a yellow bag/bin system).[1]

  • Container Disposal: Triple rinse empty vials with acetone. Collect the rinsate in the Halogenated Waste container. Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Chlorinated Naphthyridines. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Harmonised classification and labelling. Retrieved from [Link][1]

Sources

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